Lenalidomide-C5-NH2 (TFA)

PROTAC linker design CRBN E3 ligase recruitment exit vector optimization

This lenalidomide-derived building block features a primary amine at the C5 position via a pentyl spacer, supplied as the TFA salt for superior solubility in organic media (DMF, DCM, THF). It enables direct amide coupling without pre‑reaction base treatment, streamlining PROTAC library synthesis. Use for systematic exit‑vector (C4 vs. C5) and linker‑length SAR, maintaining the parent ligand's neosubstrate selectivity (IKZF1/IKZF3, CK1α). Ideal for head‑to‑head degradation efficiency comparisons in parallel synthesis workflows.

Molecular Formula C20H24F3N3O5
Molecular Weight 443.4 g/mol
Cat. No. B12427233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-C5-NH2 (TFA)
Molecular FormulaC20H24F3N3O5
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7)
InChIKeyXTHUZCHGWIIXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-C5-NH2 (TFA) for PROTAC Synthesis: Core Identity and Procurement Baseline


Lenalidomide-C5-NH2 (TFA) (CAS: 2550398-71-3; molecular weight: 443.42 g/mol; purity: ≥98%) is a specialized lenalidomide-derived cereblon (CRBN) E3 ligase ligand–linker conjugate building block for targeted protein degradation (TPD) research. The compound consists of the lenalidomide pharmacophore with a primary amine extended from the C5 position via a pentyl (C5) spacer chain, provided as the trifluoroacetate (TFA) salt for enhanced handling properties . It is exclusively intended for research applications—particularly for constructing proteolysis-targeting chimeras (PROTACs) —and is not indicated for clinical therapeutic use. This building block is commercially available from multiple suppliers at research-grade specifications (≥98% purity) for investigator-led synthesis workflows.

Why Lenalidomide-C5-NH2 (TFA) Cannot Be Substituted with Unmodified Lenalidomide or Simple Analogs


Unmodified lenalidomide (IC50 ~3 μM for CRBN binding) [1] lacks a reactive functional group for conjugation to target-protein ligands; substituting it in a PROTAC synthesis protocol simply cannot produce the intended bifunctional molecule [2]. Among CRBN-recruiting ligands, lenalidomide, pomalidomide, and thalidomide each exhibit distinct neosubstrate degradation profiles and binding affinities (e.g., lenalidomide and pomalidomide each ~3 μM IC50, thalidomide ~30 μM IC50) [1]. The C5 amine extension present in Lenalidomide-C5-NH2 provides a defined attachment vector and spacer length (five‑carbon alkyl chain) that permits downstream conjugation without disrupting CRBN binding. Selecting an incorrect exit vector position (e.g., C4 vs. C5) or a different linker length alters the geometric presentation of the E3 ligase relative to the target protein in the ternary complex [3], which directly affects degradation efficiency and is not interchangeable across analogs [4].

Lenalidomide-C5-NH2 (TFA): Product-Specific Quantitative Differentiation Evidence


C5 vs. C4 Exit Vector: Linker Attachment Position Defines Degradation Potency in PROTAC Constructs

Lenalidomide-C5-NH2 features an amine-terminated pentyl chain at the C5 position of the isoindolinone ring, providing a distinct exit vector geometry compared with C4-modified lenalidomide building blocks [1]. When incorporated into PROTAC constructs, the C5 exit vector produces markedly different degradation efficacy: a C4‑lenalidomide–based PROTAC (Compound 24) achieved antiproliferative IC50 values of 0.98 nM (RS4;11 cells) and 13.7 nM (MOLM-13 cells) [1]. While direct quantitative head-to-head data for C5-based PROTACs are not yet published, the divergent geometric presentation of the C5 vector compared with the established C4 vector [2] creates a differentiable design space that warrants parallel evaluation in ternary-complex optimization workflows [3].

PROTAC linker design CRBN E3 ligase recruitment exit vector optimization

TFA Salt Form: Enhanced Organic Solubility for Conjugation Reactions vs. Hydrochloride Counterpart

Lenalidomide-C5-NH2 is commercially supplied in two salt forms: TFA (trifluoroacetate, MW = 443.42 g/mol) and hydrochloride (HCl, MW = 365.85 g/mol) [1]. The hydrochloride salt demonstrates DMSO solubility of 50 mg/mL with ultrasonication [1], while the TFA counterion confers improved solubility in a broader range of organic solvents commonly used in amide coupling and conjugation chemistry (e.g., DMF, DCM) . The hydrochloride form requires liberation of the free amine under basic conditions prior to certain coupling reactions, whereas the TFA salt's weaker ionic interaction facilitates more direct participation in conjugation workflows [2].

salt form selection solubility optimization amide coupling

C5 Pentyl Spacer Length: Balanced Flexibility vs. Rigid Analogs for Ternary Complex Formation

The C5 (pentyl, five‑carbon) alkyl spacer in Lenalidomide-C5-NH2 provides a distinct linker-length baseline compared with commercially available C4‑lenalidomide building blocks and pomalidomide‑based linkers . In PROTAC design, linker length and composition critically influence ternary complex formation efficiency . Systematic evaluation of CRBN-recruiting PROTACs with varying linker lengths (e.g., PEG1 through PEG5 extensions, alkyl chains of 2–8 carbons) has demonstrated that degradation efficacy is highly sensitive to linker geometry . The C5 pentyl spacer in Lenalidomide-C5-NH2 provides a mid‑range alkyl baseline (~6–7 Å extended length) that can be further elaborated with PEG or other connectors, offering a distinct starting geometry from shorter C2–C3 linkers or longer C8–C10 alkyl extensions [1].

linker length optimization PROTAC ternary complex spacer design

CRBN Ligand Selection: Lenalidomide-Based Scaffold Offers Distinct Neosubstrate Profile vs. Pomalidomide-Based Building Blocks

CRBN‑recruiting building blocks based on lenalidomide, pomalidomide, and thalidomide exhibit distinct binding affinities and neosubstrate degradation profiles [1]. Lenalidomide and pomalidomide bind CRBN with IC50 values of ~3 μM each, approximately ten‑fold more potent than thalidomide (~30 μM) [1]. However, their neosubstrate selectivity differs: lenalidomide preferentially induces degradation of IKZF1, IKZF3, and CK1α [2], whereas pomalidomide additionally recruits ARID2 for degradation, contributing to its distinct efficacy profile in lenalidomide‑resistant settings [3]. 6‑Position modifications of lenalidomide (e.g., 6‑fluoro) further tune neosubstrate selectivity and improve antiproliferative activity in 5q MDS and MM cell lines compared with unmodified lenalidomide [2]. Lenalidomide-C5-NH2 retains the lenalidomide core pharmacophore and is thus expected to maintain lenalidomide‑like neosubstrate engagement, providing a differentiable starting point compared with pomalidomide‑based linker building blocks [4].

neosubstrate selectivity CRBN ligand pharmacology IMiD differentiation

Lenalidomide-C5-NH2 (TFA): Evidence‑Based Research Application Scenarios


PROTAC Library Synthesis Requiring C5 Exit Vector Parallel Evaluation

Lenalidomide-C5-NH2 (TFA) is optimally deployed in parallel PROTAC library synthesis where both C4 and C5 exit vectors are being systematically evaluated. As established in Section 3, C4‑lenalidomide–based PROTACs achieve antiproliferative IC50 values as low as 0.98 nM in RS4;11 cells [1], while the C5 exit vector provides a geometrically distinct presentation of the CRBN E3 ligase [2]. For research programs optimizing ternary complex formation for novel targets, procuring both C4 and C5 lenalidomide building blocks enables direct head‑to‑head comparison of degradation efficiency and selectivity, reducing the risk of missing an optimal exit‑vector geometry [3].

Organic‑Phase Conjugation Reactions Benefiting from TFA Salt Solubility

The TFA salt form of Lenalidomide-C5-NH2 is preferentially selected for amide coupling and conjugation reactions conducted in organic solvents such as DMF, DCM, or THF. As quantified in Section 3, the hydrochloride salt exhibits DMSO solubility of 50 mg/mL [4], but the TFA counterion provides enhanced solubility in a broader range of organic media , facilitating more efficient coupling to target‑protein ligands without requiring pre‑reaction base treatment to liberate the free amine. This makes the TFA salt the appropriate procurement choice for synthesis workflows optimized around organic reaction conditions.

Neosubstrate‑Selective Degrader Development Using Lenalidomide Scaffold

For research programs developing degraders where minimizing IKZF1/IKZF3 co‑degradation is not a primary concern (or where lenalidomide's neosubstrate profile is specifically desired), Lenalidomide-C5-NH2 provides a lenalidomide‑based scaffold that maintains the parent ligand's neosubstrate selectivity (IKZF1, IKZF3, CK1α degradation) [5]. In contrast to pomalidomide‑based building blocks—which additionally recruit ARID2 for degradation [6]—the lenalidomide scaffold offers a differentiated starting point that may be advantageous for certain target‑disease contexts or for interpreting degradation readouts where pomalidomide's broader neosubstrate engagement could confound results [7].

Intermediate‑Length Linker Starting Point for Ternary Complex Optimization

The C5 pentyl spacer in Lenalidomide-C5-NH2 provides a specific intermediate‑length alkyl baseline (~6–7 Å extended length) that serves as a distinct starting point for linker‑length optimization. As established in Section 3, PROTAC degradation efficiency is highly sensitive to linker geometry , and the C5 spacer occupies a middle ground between shorter C2–C3 linkers and longer PEG‑based extensions [3]. Researchers conducting systematic linker‑length SAR studies benefit from including this C5 building block in their procurement panel to ensure comprehensive coverage of the geometric parameter space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-C5-NH2 (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.